molecular formula C22H21FN4O2 B2835624 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide CAS No. 1251586-99-8

2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2835624
CAS No.: 1251586-99-8
M. Wt: 392.434
InChI Key: VEQHAHSPPHKBRA-UHFFFAOYSA-N
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Description

2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines

Properties

IUPAC Name

2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c23-17-6-8-18(9-7-17)25-21(28)14-27-15-24-20-10-11-26(13-19(20)22(27)29)12-16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQHAHSPPHKBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common synthetic route involves the condensation of 1-benzyl-3-oxo-piperidine-4-carboxylate with urea, followed by cyclization and subsequent functionalization to introduce the fluorophenylacetamide moiety . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions, using reagents like alkyl halides or amines.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrido[4,3-d]pyrimidine derivatives .

Scientific Research Applications

2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses .

Comparison with Similar Compounds

Similar compounds to 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide include other pyrido[4,3-d]pyrimidine derivatives, such as:

  • 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • 2,4-dichloro-5,6,7,8-tetrahydro-7-(phenylmethyl)-pyrido[4,3-d]pyrimidine

Biological Activity

The compound 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide is a member of the pyrido[4,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21FN4O2C_{22}H_{21}FN_{4}O_{2} with a molecular weight of approximately 392.43 g/mol. The structure features a pyrido[4,3-d]pyrimidine core with functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC22H21FN4O2
Molecular Weight392.43 g/mol
IUPAC NameThis compound

Anticancer Activity

Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant anticancer properties. In particular, studies have shown that derivatives targeting the ephrin receptor (EPH) family are effective in inhibiting cancer cell proliferation. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

  • Mechanism of Action : The compound appears to exert its effects through inhibition of key signaling pathways involved in cancer cell survival and proliferation.
  • Case Study : A study demonstrated that derivatives with modifications at the N8 position showed enhanced activity against specific cancer types compared to their unmodified counterparts .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

  • Monoamine Oxidase (MAO) Inhibition : Some pyrido[4,3-d]pyrimidines have shown selective inhibition of MAO-A and MAO-B enzymes. This inhibition is crucial for developing treatments for mood disorders and neurodegenerative diseases.
    • IC50 Values : Specific derivatives exhibited IC50 values in the low micromolar range against MAO enzymes .
  • Dihydrofolate Reductase (DHFR) Inhibition : Certain analogs have been reported to inhibit DHFR activity effectively, which is essential for DNA synthesis and cellular replication.

Pharmacological Evaluations

Pharmacological studies have assessed the safety and efficacy of this compound:

  • Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
  • Bioavailability : Investigations into the pharmacokinetics reveal adequate absorption and distribution characteristics conducive to therapeutic use.

Research Findings

A summary of key findings from recent research includes:

Study FocusFindings
Anticancer ActivityEffective against EPH receptor-positive tumors
Enzyme InhibitionSelective MAO-A/B inhibition
Toxicity ProfileLow toxicity at therapeutic concentrations
PharmacokineticsGood absorption; favorable bioavailability

Q & A

Basic: What are the critical steps for optimizing the synthesis of this compound to improve yield and purity?

Answer:
The synthesis involves multi-step reactions, often requiring precise control of catalysts, solvents, and temperature. For example:

  • Coupling reactions (e.g., amide bond formation) may use polar aprotic solvents like NMP at 120°C for 16 hours .
  • Catalyst selection (e.g., Pd-based catalysts for cross-coupling) can influence regioselectivity and reduce side products .
  • Purification typically employs column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and HPLC for final purity validation (>95%) .
    Key A reported synthesis achieved 31% yield after optimization, with purity confirmed via NMR and HPLC .

Basic: Which analytical techniques are most reliable for confirming structural integrity?

Answer:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY, HSQC) resolves the pyrido[4,3-d]pyrimidine core and substituents (e.g., benzyl, 4-fluorophenyl). Discrepancies in aromatic proton signals may indicate rotameric equilibria .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ vs. calculated).
  • X-ray crystallography (if crystalline) provides unambiguous stereochemical assignment .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR peaks) be systematically resolved?

Answer:
Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or impurities. Strategies include:

  • Variable-temperature NMR to identify temperature-dependent shifts caused by conformational changes .
  • Spiking experiments with synthetic intermediates to rule out residual reactants.
  • Computational modeling (DFT or MD simulations) to predict and match experimental spectra .
    Example: A study resolved conflicting ¹H NMR signals by confirming the presence of a minor rotameric form via 2D-NMR .

Advanced: What experimental strategies determine the compound’s reactivity under varying pH and temperature conditions?

Answer:

  • pH-dependent stability assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via LC-MS. Acidic conditions may hydrolyze the acetamide group .
  • Thermogravimetric analysis (TGA) assesses thermal stability. For example, decomposition above 200°C suggests limited utility in high-temperature reactions .
  • Kinetic studies under controlled conditions (e.g., Arrhenius plots) quantify activation energies for key reactions like oxidation or hydrolysis .

Basic: What protocols are recommended for preliminary bioactivity screening?

Answer:

  • In vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) to evaluate IC₅₀ values.
  • Enzyme inhibition studies : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Solubility profiling in DMSO/PBS mixtures to ensure compatibility with biological assays .
    Example: Structural analogs showed sub-micromolar activity against kinase targets, suggesting potential for lead optimization .

Advanced: How to design comparative studies of pharmacological profiles between this compound and its analogs?

Answer:

  • SAR (Structure-Activity Relationship) analysis : Synthesize analogs with substitutions (e.g., replacing benzyl with methyl groups) and compare bioactivity .
  • Molecular docking : Use crystallographic data of target proteins (e.g., kinases) to predict binding modes and validate via SPR (Surface Plasmon Resonance) .
  • Metabolic stability assays : Compare hepatic microsomal half-lives to identify metabolically robust candidates .
    Example: A study found that fluorophenyl-substituted analogs exhibited 10-fold higher selectivity than chlorophenyl derivatives .

Advanced: How to address low yields in large-scale synthesis?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
  • Design of Experiments (DoE) : Optimize parameters (e.g., solvent ratio, catalyst loading) via factorial design to identify critical factors .
  • In-line analytics (e.g., FTIR probes) monitor reaction progress in real time, reducing batch failures .
    Reported example: Scaling from mg to gram-scale reduced yield drop from 31% to 25% by switching from batch to flow conditions .

Basic: What are the key structural features influencing this compound’s biological activity?

Answer:

  • Pyrido[4,3-d]pyrimidine core : Essential for ATP-binding pocket interactions in kinase targets .
  • 4-Fluorophenyl group : Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • Benzyl substituent : Modulates steric hindrance, affecting target selectivity .
    Data: Analog studies show that removing the benzyl group reduces potency by >50% .

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Re-evaluate force fields : Adjust parameters in docking software (e.g., AutoDock Vina) to account for flexible binding pockets .
  • Proteolysis studies : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map compound-induced conformational changes in targets .
  • Off-target screening : Employ kinome-wide profiling to identify unexpected interactions .

Basic: What are best practices for long-term storage to maintain stability?

Answer:

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) at -80°C to prevent hydrolysis .
  • Light-sensitive containers : Use amber vials to avoid photodegradation of the pyrimidine core .
  • Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .

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